molecular formula C27H29N3O3 B11554761 4-methyl-N-[3-({(2E)-2-[4-(pentyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide

4-methyl-N-[3-({(2E)-2-[4-(pentyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide

Cat. No.: B11554761
M. Wt: 443.5 g/mol
InChI Key: MFIFCPPXEREKQA-TURZUDJPSA-N
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Description

4-METHYL-N-(3-{N’-[(E)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with a pentyl group and a hydrazinecarbonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-(3-{N’-[(E)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylbenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 4-pentyloxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-(3-{N’-[(E)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-METHYL-N-(3-{N’-[(E)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 4-METHYL-N-(3-{N’-[(E)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-N-(3-{N’-[(E)-[4-(METHOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE
  • 4-METHYL-N-(3-{N’-[(E)-[4-(ETHOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE

Uniqueness

4-METHYL-N-(3-{N’-[(E)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to the presence of the pentyl group, which can influence its chemical properties and biological activity. This structural variation can result in different reactivity and interactions compared to similar compounds with methoxy or ethoxy groups.

Properties

Molecular Formula

C27H29N3O3

Molecular Weight

443.5 g/mol

IUPAC Name

3-[(4-methylbenzoyl)amino]-N-[(E)-(4-pentoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C27H29N3O3/c1-3-4-5-17-33-25-15-11-21(12-16-25)19-28-30-27(32)23-7-6-8-24(18-23)29-26(31)22-13-9-20(2)10-14-22/h6-16,18-19H,3-5,17H2,1-2H3,(H,29,31)(H,30,32)/b28-19+

InChI Key

MFIFCPPXEREKQA-TURZUDJPSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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